N-(2-acetylphenyl)-2,3-dichlorobenzenesulfonamide
Description
Properties
IUPAC Name |
N-(2-acetylphenyl)-2,3-dichlorobenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2NO3S/c1-9(18)10-5-2-3-7-12(10)17-21(19,20)13-8-4-6-11(15)14(13)16/h2-8,17H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLHGVGYEUCQFHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=C1NS(=O)(=O)C2=C(C(=CC=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-acetylphenyl)-2,3-dichlorobenzenesulfonamide typically involves the reaction of 2-acetylphenylamine with 2,3-dichlorobenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is often stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to a more consistent and scalable production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-acetylphenyl)-2,3-dichlorobenzenesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atoms on the benzene ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions typically require the presence of a strong base, such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu), to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the acetyl group may yield carboxylic acids, while reduction of a nitro group would produce an amine. Substitution reactions can result in a variety of derivatives, depending on the nucleophile introduced.
Scientific Research Applications
Chemistry
- Building Block for Synthesis : N-(2-acetylphenyl)-2,3-dichlorobenzenesulfonamide serves as an essential building block in organic synthesis, enabling the creation of more complex molecules.
- Reagent in Organic Reactions : It is utilized in various organic reactions, including nucleophilic substitutions and coupling reactions.
Biology
- Antimicrobial Activity : The compound exhibits significant antibacterial properties by inhibiting bacterial enzymes critical for folate synthesis. This mechanism is particularly effective against Gram-positive and Gram-negative bacteria.
- Anti-inflammatory Effects : Research indicates that it can modulate inflammatory pathways, potentially serving as a therapeutic agent for conditions characterized by inflammation.
Medicine
- Pharmaceutical Development : Ongoing studies are investigating its potential as a pharmaceutical agent. Initial findings suggest efficacy in treating infections and inflammatory diseases.
- Anticancer Potential : Similar compounds have demonstrated cytotoxic effects against various cancer cell lines, suggesting that this compound may also possess anticancer properties.
Industry
- Specialty Chemicals Production : The compound is employed in producing specialty chemicals with tailored properties for specific applications in materials science.
The biological activity of this compound can be categorized into three primary areas:
Antibacterial Activity
The antibacterial efficacy has been quantitatively assessed through minimum inhibitory concentration (MIC) values against several bacterial strains:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| E. coli | 6.67 |
| S. aureus | 6.63 |
| K. pneumoniae | 40-50 |
| P. aeruginosa | 40-50 |
These results indicate comparable activity to standard antibiotics like ceftriaxone.
Anti-inflammatory Activity
In vivo studies involving carrageenan-induced paw edema in rats demonstrated significant anti-inflammatory effects:
| Time (h) | Edema Reduction (%) |
|---|---|
| 1 | 94.69 |
| 2 | 89.66 |
| 3 | 87.83 |
This data supports its potential use in treating inflammatory conditions.
Anticancer Activity
Research on structurally similar compounds suggests potential anticancer effects. For instance, derivatives have shown significant cytotoxicity against various cancer cell lines with IC50 values ranging from 0.89 to 9.63 µg/mL.
Case Studies and Research Findings
- Antibacterial Efficacy Study : A comparative study showed that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, outperforming some existing antibiotics.
- Anti-inflammatory Research : In rat models, the compound significantly reduced inflammation markers and pain responses, supporting its application as an anti-inflammatory agent.
- Anticancer Investigations : In vitro assays revealed that the compound could induce apoptosis in several cancer cell lines, indicating its potential for further development as an anticancer drug.
Mechanism of Action
The mechanism of action of N-(2-acetylphenyl)-2,3-dichlorobenzenesulfonamide involves its interaction with specific molecular targets, such as COX and LOX enzymes. By inhibiting these enzymes, the compound can reduce the production of pro-inflammatory mediators, such as prostaglandins and leukotrienes . This inhibition is achieved through the binding of the compound to the active site of the enzymes, preventing the conversion of arachidonic acid to its inflammatory derivatives.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Effects on Molecular Geometry
The acetyl group in N-(2-acetylphenyl)-2,3-dichlorobenzenesulfonamide imparts a planar conformation to the amide moiety, as observed in structurally related compounds like N-(2-acetylphenyl)acetamide and N1,N2-bis(2-acetylphenyl)oxalamide. These analogs exhibit intramolecular hydrogen bonding, which stabilizes their planar configurations and enhances crystal packing . In contrast, sulfonamide derivatives with bulky substituents, such as N-(Adamantan-1-yl)-2,3-dichlorobenzenesulfonamide (compound 9d), adopt non-planar geometries due to steric hindrance from the adamantane group .
Physical Properties
The substituent type significantly impacts melting points and solubility:
- N-(Adamantan-1-yl)-2,3-dichlorobenzenesulfonamide (9d) : High melting point (221–230°C) attributed to rigid adamantane-enhanced crystal lattice stability .
- Heteroaryl analogs (e.g., compound 14) : Lower melting points (152–154°C) due to flexible heterocyclic substituents (e.g., pyrazole) disrupting molecular packing .
Table 1: Comparative Physical and Structural Properties
Electronic and Thermodynamic Properties
Density functional theory (DFT) studies (–2) suggest that the acetyl group in this compound may enhance electron-withdrawing effects compared to alkyl or heteroaryl substituents. This could influence reactivity in nucleophilic or electrophilic reactions. For example, the acetyl group’s conjugation with the aromatic ring may reduce the sulfonamide’s basicity relative to adamantane or pyrazole derivatives .
Biological Activity
N-(2-acetylphenyl)-2,3-dichlorobenzenesulfonamide is a sulfonamide compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its antibacterial, anticancer, and anti-inflammatory properties, as well as its mechanisms of action and potential applications in drug development.
Chemical Structure and Properties
This compound features a sulfonamide group attached to a dichlorobenzene moiety and an acetylphenyl group. This unique structure contributes to its interaction with various biological targets through polar, hydrophobic, and π-π interactions, which are critical for its biological activity.
1. Antibacterial Activity
Sulfonamides are known for their antibacterial properties, primarily through the inhibition of bacterial folic acid synthesis. This compound has been shown to effectively inhibit the growth of various bacterial strains by targeting enzymes involved in folic acid production.
- Mechanism of Action : The compound inhibits the activity of dihydropteroate synthase (DHPS), an enzyme crucial for folate biosynthesis in bacteria. This inhibition prevents bacterial growth and reproduction.
2. Anticancer Activity
Recent studies indicate that this compound exhibits significant anticancer properties. It has been evaluated against several human cancer cell lines, including HeLa (cervical cancer), HL-60 (acute promyelocytic leukemia), and AGS (gastric adenocarcinoma).
- In Vitro Studies : The compound demonstrated notable cytotoxicity with IC50 values ranging from 0.89 to 9.63 µg/mL across different cancer cell lines . It induces cell cycle arrest in the sub-G0 phase and triggers apoptosis via activation of caspases (caspase-8 and -9), indicating both intrinsic and extrinsic pathways are involved in its mechanism .
| Cell Line | IC50 (µg/mL) | Mechanism |
|---|---|---|
| HeLa | 0.89 | Apoptosis |
| HL-60 | 5.00 | Cell cycle arrest |
| AGS | 9.63 | Caspase activation |
3. Anti-inflammatory Activity
The compound also exhibits anti-inflammatory effects by inhibiting cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are pivotal in inflammatory processes. This inhibition leads to a reduction in the production of pro-inflammatory mediators.
- Research Findings : Inhibition assays showed that this compound significantly reduced inflammatory markers in vitro, suggesting its potential as an anti-inflammatory agent .
Case Study 1: Antitumor Efficacy
A study investigated the efficacy of this compound derivatives on various cancer cell lines. The results indicated that these derivatives not only inhibited cell proliferation but also enhanced apoptosis rates significantly compared to control groups .
Case Study 2: Antimicrobial Properties
Another research focused on the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined for several strains, demonstrating effective antibacterial activity at concentrations below 500 µg/mL .
Q & A
Q. Validation Workflow :
Compare experimental IR/NMR with computational predictions (DFT/B3LYP).
Use Hirshfeld surface analysis to quantify intermolecular interactions (e.g., C–H···π contacts) .
Advanced: How can DFT calculations optimize electronic property predictions for this sulfonamide?
Answer:
- Methodology :
- Validation : Compare optimized geometries (bond lengths/angles) with X-ray data (RMSD < 0.02 Å) .
Example Computational Results (from ):
| Property | Value (DFT) | Experimental (X-ray) |
|---|---|---|
| C–S Bond Length (Å) | 1.76 | 1.75 |
| HOMO-LUMO Gap (eV) | 4.32 | N/A |
| MEP Max (kcal/mol) | +42.1 | N/A |
Advanced: How to resolve contradictions in biological activity data across derivatives?
Answer:
- Comparative Assays : Test derivatives (e.g., pyrazole vs. triazole substituents) against targets (e.g., CCR4, urease) under standardized conditions (IC50, Ki) .
- Molecular Docking : Map substituent effects on binding affinities (e.g., pyrazole enhances CCR4 antagonism by forming π-π stacking with Tyr<sup>129</sup>) .
- Statistical Analysis : Use ANOVA to assess significance of structural modifications (e.g., Cl vs. CF3 groups) on activity .
| Derivative | Target | IC50 (μM) | Key Interaction |
|---|---|---|---|
| 14 | CCR4 | 0.12 | Pyrazole-Tyr<sup>129</sup> |
| 9d | Jack Bean Urease | 12.4 | Adamantyl hydrophobic pocket |
Advanced: What strategies improve substituent selectivity for medicinal applications?
Answer:
- Systematic SAR Studies :
- Computational Screening : Virtual libraries of 500+ analogs prioritize candidates with optimal LogP (2.1–3.8) and polar surface area (<90 Ų) .
- In Vitro Profiling : Assess off-target effects using kinase panels or CYP450 inhibition assays .
Optimization Example ():
| Modification | Selectivity (CCR4 vs. CXCR3) | Metabolic Stability (t1/2, h) |
|---|---|---|
| 2,4,6-Triisopropyl | 120-fold | >24 |
| 4-Methyl | 45-fold | 12 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
